5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its molecular formula is with a molecular weight of approximately 237.64 g/mol.
This compound is classified as an isoxazole carboxylic acid derivative. Isoxazoles are known for their diverse biological activities, making them significant in pharmaceutical research. The presence of the chloro substituent on the phenyl ring enhances its potential biological interactions.
The synthesis of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester typically involves several key steps:
The molecular structure of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester features a five-membered isoxazole ring substituted with a 4-chlorophenyl group and a methyl carboxylate group. The structural formula can be represented as follows:
The InChI representation for this compound is:
The InChI Key is:
This data indicates the specific arrangement of atoms and functional groups within the molecule, critical for understanding its reactivity and interactions.
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activities. The precise pathways depend on the functional groups present on the molecule and their interactions with target proteins or enzymes .
These properties are crucial for handling and application in laboratory settings.
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester has several scientific uses:
Isoxazole-based compounds exhibit multimodal mechanisms against drug-resistant strains:
Table 1: Key Physicochemical Properties of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
| Property | Value | Analogs/Notes |
|---|---|---|
| CAS Registry Number | 262855-27-6 | Meta-isomer: 92545-96-5 [3] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | Carboxylic acid precursor: C₁₁H₈ClNO₃ |
| Molecular Weight | 251.67 g/mol | - |
| SMILES | O=C(C1=C(C2=CC=C(Cl)C=C2)ON=C1C)OC | Canonical form [1] |
| Key Functional Groups | Methyl ester, 4-Cl-Ph, 3-Me-isoxazole | Bioisosteric carboxylate mimic |
Molecular hybridization integrates pharmacophores from distinct bioactive scaffolds to enhance target engagement. The fusion of chalcone and isoxazole motifs leverages complementary mechanisms:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: